Product packaging for 2-Chloro-4-fluorochalcone(Cat. No.:CAS No. 286932-31-8)

2-Chloro-4-fluorochalcone

Cat. No.: B1624140
CAS No.: 286932-31-8
M. Wt: 260.69 g/mol
InChI Key: RCHUBHMASRWXJB-VQHVLOKHSA-N
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Description

Overview of Chalcone (B49325) Derivatives in Medicinal Chemistry and Materials Science

Chalcone derivatives are a significant class of compounds extensively studied for their wide array of biological activities. acs.orgijpsjournal.com In medicinal chemistry, these compounds are investigated for their potential therapeutic applications, which include antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties. acs.orgijpsjournal.comekb.eg The basic chalcone structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is amenable to various chemical modifications. nih.govacs.org This structural flexibility allows researchers to synthesize a vast library of derivatives and study their structure-activity relationships (SAR) to develop new therapeutic agents. mdpi.comnih.gov The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base or acid catalyst. ijpsjournal.commdpi.comchemrevlett.com

In the realm of materials science, chalcone derivatives are explored for their unique optical and electronic properties. researchgate.net Their conjugated π-system gives rise to interesting photophysical behaviors, making them candidates for applications in nonlinear optics (NLO). researchgate.netresearchgate.net The ability to tune these properties by substituting different functional groups on the aromatic rings makes chalcones attractive for the development of advanced materials. researchgate.netresearchgate.net Research in this area often involves synthesizing new chalcone derivatives and characterizing their structural, linear, and nonlinear optical properties through experimental and computational methods. researchgate.net

Significance of Halogenation in Chalcone Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the chalcone structure, a process known as halogenation, is a critical strategy in medicinal chemistry and materials science to enhance the parent compound's properties. researchgate.netmdpi.com Halogen substituents can influence the electronic and steric characteristics of the molecule, affecting its lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comiainponorogo.ac.id This modification can lead to derivatives with improved pharmacological potential, such as enhanced antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netmdpi.comnih.gov For instance, halogenated chalcones have demonstrated potent activity against various cancer cell lines and have been investigated for their ability to overcome multidrug resistance. researchgate.net

The specific halogen atom and its position on the aromatic rings of the chalcone are crucial in determining the resulting molecular properties.

Chlorine: The incorporation of chlorine atoms into the chalcone scaffold has been shown to enhance its biological activity. nih.govmdpi.com Chlorinated chalcones have demonstrated greater efficacy in inhibiting various microbial strains compared to their non-halogenated counterparts. mdpi.comresearchgate.net The presence of chlorine can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. nih.gov Studies have indicated that the position of the chlorine atom is critical for activity. mdpi.com For example, research on 2'-hydroxychalcone (B22705) derivatives found that the presence of a chlorine atom improved their antimicrobial, antibiofilm, and antiproliferative activities, particularly against aggressive breast cancer cell lines. nih.gov

Fluorine: Fluorine is the most electronegative element, and its substitution into organic molecules can profoundly alter their properties. mdpi.com In chalcone research, fluorination is a common strategy to increase metabolic stability and bioavailability. mdpi.comresearchgate.net The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric changes, a concept known as bioisosteric substitution. researchgate.netscienceandtechnology.com.vn This modification has been linked to enhanced anticancer and antibacterial activities. mdpi.comscienceandtechnology.com.vn Fluorinated chalcones can exhibit increased lipophilicity and improved interactions with biological targets. mdpi.comresearchgate.net Furthermore, the number and position of fluorine atoms can tune the photoreactivity of chalcones in the solid state, influencing their potential application in photomechanical materials. rsc.org

Current Research Landscape of 2-Chloro-4-fluorochalcone

The compound this compound, which features both a chlorine and a fluorine substituent on one of its aromatic rings, is a subject of contemporary research, primarily focusing on its synthesis and physical properties, especially its potential in materials science.

Recent studies have involved the synthesis of this compound derivatives to investigate their linear and nonlinear optical (NLO) properties. researchgate.netresearchgate.netum.edu.my These studies often employ both experimental techniques and theoretical calculations, such as Density Functional Theory (DFT), to understand the structure-property relationships. researchgate.net The research aims to evaluate how different donor groups attached to the chalcone framework, in conjunction with the existing chloro and fluoro acceptors, influence the molecule's hyperpolarizability, a key parameter for NLO materials. researchgate.netresearchgate.net The findings from these studies are valuable for designing novel materials for optoelectronic and photonic applications. researchgate.net

Below are tables detailing the basic properties of this compound and a summary of recent research findings.

Table 1: Properties of this compound

Property Value Source
CAS Number 286932-31-8 scbt.com
Molecular Formula C₁₅H₁₀ClFO scbt.com

| Molecular Weight | 260.69 g/mol | scbt.com |

Table 2: Summary of Recent Research on this compound Derivatives

Research Focus Key Findings Reference
Nonlinear Optical (NLO) Properties Synthesis of three new this compound derivatives with different donor groups to study the donor dependence of their second-order hyperpolarizability (γ). researchgate.net
Structural and Optical Characterization A comprehensive study combining experimental analysis and DFT to investigate the structure-property relationship of three this compound derivatives for their linear and NLO properties. um.edu.mydntb.gov.ua

| Structure-Property Relationship | Exploration of donor-acceptor substitutions on chalcone rings to develop materials with excellent NLO properties. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClFO B1624140 2-Chloro-4-fluorochalcone CAS No. 286932-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-4-fluorophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-10-13(17)8-6-11(14)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUBHMASRWXJB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420773
Record name 2-Chloro-4-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286932-31-8
Record name 2-Chloro-4-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 Fluorochalcone and Its Derivatives

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation remains the cornerstone for the synthesis of 2-Chloro-4-fluorochalcone and its derivatives. mdpi.comresearchgate.netsapub.org This method involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a catalyst. The specific reactants for this compound would be 2-chloroacetophenone (B165298) and 4-fluorobenzaldehyde (B137897) or 4-fluoroacetophenone and 2-chlorobenzaldehyde.

The Claisen-Schmidt condensation is frequently carried out under basic conditions, with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) being common catalysts. mdpi.comunmul.ac.id The reaction is typically conducted in a polar protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. mdpi.comunmul.ac.id The base facilitates the deprotonation of the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the chalcone (B49325). The use of a 40% NaOH solution in ethanol at room temperature for 7 hours has been reported for the synthesis of halogenated chalcones. mdpi.com Another study utilized a 40% (w/v) NaOH solution in methanol with a reaction time of 48 hours. unmul.ac.id

Table 1: Examples of Base-Catalyzed Claisen-Schmidt Condensation for Halogenated Chalcones

Acetophenone DerivativeBenzaldehyde DerivativeBaseSolventReaction TimeYieldReference
1-(4-hydroxyphenyl)ethan-1-one4-Fluorobenzaldehyde40% KOHEthanol7 hours65-80% mdpi.com
5-chloro-2-hydroxyacetophenone4-methoxybenzaldehyde40% NaOHMethanol48 hours84.54% unmul.ac.id
2-hydroxyacetophenone4-chlorobenzaldehyde50% NaOHEthanol5 hours (reflux)66-81% utar.edu.my

This table presents data from various sources and may not be directly representative of the synthesis of this compound.

In a move towards more environmentally friendly synthetic methods, solvent-free approaches for chalcone synthesis have been explored. sapub.orgjetir.org One such method involves grinding the reactants (acetophenone and benzaldehyde) with a solid base catalyst, like sodium hydroxide, using a mortar and pestle. jetir.orgrsc.org This technique, often referred to as mechanochemistry, can significantly reduce reaction times and waste. jetir.org Microwave irradiation has also been successfully employed in solvent-free Claisen-Schmidt condensations, often leading to higher yields and shorter reaction times compared to conventional heating methods. sapub.orgsapub.org For instance, the synthesis of fluorine-substituted chalcones has been achieved with good yields (>75%) using microwave activation in the absence of a solvent. sapub.org

The yield of the Claisen-Schmidt condensation can be influenced by several factors, including the nature and concentration of the catalyst, the solvent, the reaction temperature, and the reaction time. mdpi.com For base-catalyzed reactions, careful control of pH is important to avoid side reactions. In the synthesis of halogenated chalcones, yields can range from moderate to high, often between 65% and 80%, depending on the specific substrates and conditions. mdpi.com Optimization studies have shown that adjusting these parameters can lead to improved yields and purity of the final product. For example, in the synthesis of a series of chloro chalcones, a sonochemical method was found to provide significant benefits over conventional methods in terms of reaction time and yield. rasayanjournal.co.in

Alternative Synthetic Strategies for Halogenated Chalcones

While the Claisen-Schmidt condensation is the most common method, other strategies for synthesizing chalcones and their halogenated derivatives have been developed. These include palladium-catalyzed cross-coupling reactions and the Friedel-Crafts reaction. mdpi.comgoogle.com

Ionic liquids have emerged as promising "green" alternatives to traditional volatile organic solvents and have also been used as catalysts in organic synthesis. asianpubs.org Brønsted acidic ionic liquids have been shown to act as both the catalyst and the solvent in the Claisen-Schmidt condensation for the synthesis of chalcones, offering good catalytic activity and recyclability. dicp.ac.cn This approach aligns with the principles of green chemistry by minimizing the use of hazardous solvents. dicp.ac.cnrsc.org Functionalized ionic liquids have also been employed as soluble supports in the liquid-phase synthesis of amino chalcones, demonstrating high loading capacity and the potential for microwave-assisted reactions. asianpubs.org

Derivatization Strategies of this compound

The core structure of this compound can be further modified to create a library of derivatives with potentially new or enhanced properties. Derivatization can be achieved by introducing various substituents onto the aromatic rings or by reacting the α,β-unsaturated carbonyl system. For instance, the presence of donor and acceptor groups on the phenyl rings can be tuned to optimize specific properties. Research has been conducted on synthesizing this compound derivatives with different donor end groups to evaluate their second-order hyperpolarizability. researchgate.net Additionally, the chalcone scaffold can serve as a precursor for the synthesis of various heterocyclic compounds.

Introduction of Tertiary Amine Side Chains

The synthesis of this compound derivatives bearing tertiary amine side chains is a significant area of research. A general approach involves a multi-step synthesis beginning with the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form the core chalcone structure.

In a representative synthesis, 4-hydroxyacetophenone is reacted with a chlorobenzaldehyde in the presence of a base like sodium hydroxide in ethanol to yield a 4'-hydroxy-chlorochalcone. tandfonline.comsemanticscholar.org Subsequently, these hydroxychalcone (B7798386) intermediates are reacted with various alkyl amines in the presence of potassium carbonate and sodium iodide in a solvent such as acetone (B3395972). tandfonline.comsemanticscholar.org This reaction typically proceeds under reflux conditions to yield the desired tertiary amine-substituted chlorochalcone (B8783882) derivatives. tandfonline.comsemanticscholar.org The choice of the tertiary amine, such as dimethylamine (B145610), diethylamine, pyrrolidine (B122466), or piperidine (B6355638), significantly influences the properties of the final compound. mdpi.com

The reaction conditions, including the choice of solvent and catalyst, play a crucial role in the efficiency of the synthesis. For instance, acetone is often selected as the solvent due to its ease of handling and lower toxicity, while sodium iodide can be used as a catalyst to enhance the reaction rate. nih.gov The reaction times for the introduction of the tertiary amine moiety can vary, typically ranging from 5 to 8 hours. nih.gov

A study by Gao et al. detailed the synthesis of a series of chlorochalcones with tertiary amine side chains. mdpi.com Their work highlighted the influence of the position of the chlorine atom and the nature of the tertiary amine group on the biological activity of the resulting compounds. tandfonline.comsemanticscholar.orgresearchgate.net

Table 1: Synthetic Overview of Tertiary Amine Introduction

StepReactantsReagents and ConditionsProduct
14-hydroxyacetophenone, Chlorobenzaldehyde30% NaOH, Ethanol, 25°C, 36h stirring4'-hydroxy-chlorochalcone
24'-hydroxy-chlorochalcone, Alkyl amineK2CO3, Acetone, NaI, 56°C, RefluxTertiary amine-substituted chlorochalcone

Formation of Pyrazoline Derivatives

Pyrazoline heterocycles can be synthesized from chalcones through a cyclization reaction with hydrazine (B178648) derivatives. This transformation of the α,β-unsaturated ketone system of the chalcone into a five-membered nitrogen-containing ring leads to a new class of compounds with distinct chemical properties.

A common method involves the reaction of the parent chalcone with hydrazine hydrate (B1144303) in the presence of an acid catalyst. jetir.orgiscience.in For instance, a mixture of a chalcone, hydrazine hydrate, and an acid like formic acid or acetic acid is refluxed for an extended period. nih.govjetir.orgiscience.in The reaction progress is often monitored using thin-layer chromatography (TLC). jetir.orgiscience.in Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the pyrazoline product, which can then be purified by recrystallization from a suitable solvent like ethanol. jetir.orgiscience.in

The specific conditions can be varied. For example, some syntheses utilize glacial acetic acid as the solvent and catalyst, refluxing the chalcone and hydrazine hydrate for several hours. In other protocols, formic acid is used, and the reaction may be refluxed for as long as 26 hours. jetir.orgiscience.in The nature of the substituent on the chalcone and the specific hydrazine derivative used can influence the reaction outcome and the properties of the resulting pyrazoline.

Gao et al. also explored the synthesis of pyrazoline derivatives from chlorochalcones to investigate the role of the α,β-unsaturated ketone group on biological activity. nih.gov Their findings indicated that the resulting pyrazoline derivatives exhibited different activity profiles compared to their chalcone precursors. nih.govresearchgate.net

Table 2: General Synthesis of Pyrazoline Derivatives from Chalcones

ReactantsReagents and ConditionsProductReference
Chalcone, Hydrazine HydrateFormic Acid, Reflux (26 hours)Pyrazoline Derivative jetir.orgiscience.in
Chalcone, Hydrazine HydrateAcetic Acid, RefluxPyrazoline Derivative nih.gov
Chalcone, ThiosemicarbazideSodium Hydroxide, Ethanol, Reflux (1 hour)Pyrazoline-1-carbothioamide scholarsresearchlibrary.com

Epoxidation Reactions

The carbon-carbon double bond within the α,β-unsaturated ketone moiety of this compound is susceptible to epoxidation, yielding a reactive epoxide derivative. This transformation provides a valuable intermediate for the synthesis of more complex molecules.

A frequently employed method for the epoxidation of chalcones is the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in an inert solvent like dichloromethane. This reaction typically proceeds readily to form the corresponding chalcone epoxide. Another common method involves the use of alkaline hydrogen peroxide. saudijournals.com For instance, the chalcone can be treated with hydrogen peroxide in the presence of a base like sodium hydroxide. ru.ac.bdru.ac.bd

The resulting 2-chloro-4'-fluorochalcone (B1609351) epoxide, also known as 2-(2-chlorophenyl)-3-(4-fluorobenzoyl)oxirane, is a key synthetic intermediate. synquestlabs.com These epoxides can serve as precursors for the synthesis of various bioactive compounds. ru.ac.bd

Table 3: Common Epoxidation Reagents for Chalcones

ReagentSolventProduct
m-Chloroperbenzoic acid (m-CPBA)DichloromethaneChalcone Epoxide
Hydrogen Peroxide / Sodium Hydroxide-Chalcone Epoxide

Conjugate Addition Reactions

The α,β-unsaturated carbonyl system in this compound makes it a suitable substrate for conjugate addition reactions, also known as Michael additions. This type of reaction allows for the introduction of a variety of nucleophiles at the β-position of the chalcone backbone.

A range of nucleophiles, including amines, thiols, and pyrrole (B145914) derivatives, can participate in these reactions. The reaction conditions can be tailored to the specific nucleophile and substrate. For example, the conjugate addition of pyrrole to a chlorochalcone has been reported to occur in the presence of a mesoporous aluminosilicate (B74896) catalyst (AlKIT-5) under solvent-free conditions at elevated temperatures. sigmaaldrich.comchemicalbook.com This method provides an efficient route to C2-alkylated pyrrole derivatives. sigmaaldrich.comchemicalbook.com

These conjugate addition products can serve as building blocks for the synthesis of more complex heterocyclic systems and other functionalized molecules.

Table 4: Example of Conjugate Addition to a Chlorochalcone

NucleophileCatalystConditionsProduct Type
PyrroleAlKIT-5 (mesoporous aluminosilicate)Solvent-free, 80°C, 12 hoursC2-alkylated pyrrole derivative

Exploration of Prenyl and Geranyl Substitutions

The introduction of prenyl or geranyl groups onto the chalcone framework has been explored as a strategy to modify its biological properties. These lipophilic moieties can enhance the interaction of the molecule with biological membranes and target proteins.

One synthetic approach involves the reaction of a hydroxy-substituted chalcone with prenyl bromide or geranyl bromide in the presence of a base. ceu.es For instance, 4-chloro-2'-hydroxy-4'-isoprenyloxychalcone can be synthesized through a Claisen-Schmidt condensation followed by a substitution reaction with prenyl bromide in acetone. ceu.es

The introduction of these isoprenoid side chains can also be achieved through coupling reactions, particularly on halogenated flavone (B191248) precursors which can be derived from chalcones. grafiati.com The presence of an iodine substituent on the flavone ring, for example, facilitates the incorporation of prenyl and geranyl groups via Sonogashira coupling. grafiati.com Studies have shown that the addition of a prenyl or geranyl group, often at the 5' or 6' position of the chalcone, can influence its cytotoxic activity. ceu.es

Advanced Spectroscopic and Crystallographic Characterization in 2 Chloro 4 Fluorochalcone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-chloro-4-fluorochalcone and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise determination of molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the analysis of this compound derivatives, the ¹H NMR spectrum typically reveals distinct signals corresponding to the aromatic and vinyl protons. For instance, the vinyl protons (H-α and H-β) of the α,β-unsaturated ketone system usually appear as doublets in the downfield region, a characteristic feature of chalcones. The coupling constant between these two protons provides information about the stereochemistry of the double bond, with a larger coupling constant generally indicating a trans configuration. Aromatic protons on the two phenyl rings exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by the substitution pattern of the chloro and fluoro groups.

Proton Assignment Chemical Shift (ppm)
Aromatic ProtonsMultiplets in the downfield region
Vinyl Protons (H-α, H-β)Doublets, characteristic of the propenone bridge

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific derivative of this compound being analyzed.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ketone group typically appears as a distinct signal at a low field (downfield) due to its deshielded nature. The carbons of the two aromatic rings and the α,β-unsaturated system also give rise to a series of signals at characteristic chemical shifts. The presence of the electron-withdrawing chlorine and fluorine atoms influences the chemical shifts of the carbons in their vicinity, providing further confirmation of the substitution pattern. For example, a signal in the range of 190-220 ppm is characteristic of the carbonyl carbon in a ketone group. unmul.ac.id

Carbon Assignment Approximate Chemical Shift (ppm)
Carbonyl Carbon (C=O)190 - 220
Aromatic Carbons110 - 175
Vinyl Carbons (C-α, C-β)110 - 175

Note: The specific chemical shifts are influenced by the electronic effects of the substituents and the solvent used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. In the context of this compound, these techniques are essential for confirming the presence of key structural motifs.

The IR spectrum of this compound typically displays a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, usually in the range of 1600-1800 cm⁻¹. unmul.ac.id The stretching vibrations of the aromatic C=C bonds are also observed in the fingerprint region of the spectrum. unmul.ac.id The presence of the C-Cl and C-F bonds can also be identified by their characteristic absorption bands.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong signals in the Raman spectrum, which may be weak or absent in the IR spectrum. Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the this compound molecule, confirming the presence of all expected functional groups.

Functional Group Characteristic Vibrational Frequency (cm⁻¹) Spectroscopic Technique
Carbonyl (C=O) Stretch~1600 - 1800IR
Aromatic C=C Stretch~1450 - 1600IR, Raman
C-H Stretch (Aromatic)Above 3000IR, Raman
C-Cl StretchVariesIR, Raman
C-F StretchVariesIR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated system. The chalcone (B49325) backbone, consisting of two aromatic rings connected by an α,β-unsaturated ketone, forms an extended π-conjugated system that absorbs light in the UV-Vis region. The position and intensity of the absorption maxima (λmax) are influenced by the electronic nature of the substituents on the aromatic rings. The presence of the chloro and fluoro groups can cause a shift in the absorption bands compared to the unsubstituted chalcone.

Electronic Transition Approximate Wavelength Range (nm)
π→π~300 - 400
n→πVaries, often a shoulder on the π→π* band

Note: The exact λmax values are dependent on the solvent polarity and the specific substitution pattern of the chalcone derivative.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry provides definitive confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion. The molecular weight of this compound is approximately 260.69 g/mol . scbt.combldpharm.comnih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Crystallographic Parameter Information Obtained
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit in the crystal
Space GroupDescribes the symmetry of the crystal lattice
Atomic Coordinates (x, y, z)Provides the precise location of each atom in the unit cell
Bond Lengths and AnglesDetermines the geometry of the molecule
Intermolecular InteractionsReveals how molecules are arranged and interact in the solid state

Determination of Crystal and Molecular Structure

The molecular structure of this compound derivatives is characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system. X-ray crystallography studies have been pivotal in confirming the (E)-configuration of the central C=C double bond in these chalcones. This geometric arrangement is a common and stable feature in many chalcone derivatives.

Table 1: Key Molecular Structural Features of Chalcone Derivatives
Structural FeatureDescriptionSignificance
Core SkeletonTwo aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.Forms the basic framework of the chalcone molecule.
ConfigurationTypically exists in the (E)-configuration around the C=C double bond.Determines the spatial arrangement of the phenyl rings.
ConformationThe molecule is generally quasi-planar, with some torsion angles.Influences crystal packing and intermolecular interactions.

Analysis of Crystal System and Space Group

The crystalline forms of this compound derivatives have been analyzed to determine their crystal systems and space groups. This information is fundamental to understanding the symmetry and packing of the molecules in the solid state. Research on a series of three this compound derivatives with different donor end groups has highlighted the impact of substitution on the crystal packing. researchgate.netdp.techdp.tech While the specific data for each of the three derivatives requires consulting the primary publication, analysis of similar chalcone compounds reveals common crystal systems.

For example, various substituted chalcones have been found to crystallize in monoclinic, orthorhombic, or triclinic systems. Common space groups for chalcones include P21/c, Pna21, and P-1. researchgate.netresearchgate.netresearchgate.net The choice of crystal system and space group is influenced by the molecular shape and the nature of intermolecular forces, which dictate the most energetically favorable packing arrangement.

Table 2: Representative Crystallographic Data for Chalcone Derivatives
CompoundCrystal SystemSpace GroupReference
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneOrthorhombicPna21 researchgate.net
(2E)-3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-oneMonoclinicP21/c researchgate.net
(E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-oneTriclinicP-1 researchgate.net
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-oneMonoclinicP21/c researchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The supramolecular assembly of this compound derivatives is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within the crystal lattice. dntb.gov.ua This method allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For chalcone derivatives, a variety of interactions are typically observed. These include hydrogen bonds, although often of a weaker C-H···O or C-H···F nature, as well as π-π stacking interactions between the aromatic rings. The presence of halogen atoms (chlorine and fluorine) also introduces the possibility of halogen bonding and other van der Waals forces.

Hirshfeld surface analysis of related compounds reveals the relative importance of different contacts. For instance, in a similar chloro-fluoro substituted chalcone, the most significant contributions to the crystal packing were from H···H, C···H/H···C, O···H/H···O, Cl···H/H···Cl, and F···H/H···F interactions. iucr.org The analysis of the three specific this compound derivatives would provide a detailed quantitative breakdown of these interactions, which is crucial for understanding their solid-state properties. researchgate.netdntb.gov.ua

Table 3: Common Intermolecular Interactions in Chalcone Derivatives and Their Significance
Interaction TypeDescriptionSignificance in Crystal Packing
Hydrogen Bonding (e.g., C-H···O, C-H···F)Weak electrostatic attractions between a hydrogen atom and an electronegative atom.Contributes to the formation of specific packing motifs and stabilizes the crystal lattice.
π-π StackingNon-covalent interactions between aromatic rings.Plays a significant role in the stacking of molecules and can influence electronic properties.
Halogen BondingInteraction involving a halogen atom as an electrophilic species.Can direct crystal packing and influence molecular conformation.
Van der Waals ForcesGeneral intermolecular forces, including London dispersion forces.Contribute to the overall cohesion of the crystal.

Computational Chemistry Studies of this compound

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the molecular characteristics of this compound. These theoretical studies are instrumental in understanding its structural, electronic, and optical properties, complementing and guiding experimental research.

Computational Chemistry Studies: Density Functional Theory Dft and Molecular Modeling

Computational Validation of Enzyme Inhibition Mechanisms

Computational studies, particularly Density Functional Theory (TDFT) and molecular modeling, have become indispensable tools for elucidating the mechanisms of enzyme inhibition by small molecules. In the context of 2-Chloro-4-fluorochalcone and its analogs, these computational approaches provide valuable insights into the binding modes, interaction energies, and electronic properties that govern their inhibitory activity against various enzymes. While direct and comprehensive computational validation specifically for this compound is not extensively documented in a single study, a cohesive understanding can be constructed from research on closely related chloro- and fluoro-substituted chalcones. These studies collectively shed light on the probable interactions and mechanisms of action for the target compound.

Molecular docking simulations are frequently employed to predict the binding orientation of a ligand within the active site of a target enzyme. For chalcone (B49325) derivatives, these studies have been instrumental in understanding their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

A study on a series of aromatic chalcones as AChE inhibitors revealed that a 4'-amino-2-chlorochalcone derivative exhibited significant inhibitory activity. medpharmres.comdntb.gov.ua Molecular docking of this compound into the AChE active site indicated key interactions that stabilize the ligand-enzyme complex. medpharmres.comdntb.gov.ua This provides a model for how the 2-chloro substituted phenyl ring of this compound might orient itself within a similar enzymatic pocket.

In the case of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, research on chlorochalcone (B8783882) derivatives has identified crucial amino acid residues for binding. cmu.ac.thresearchgate.net Molecular docking studies have shown that chlorochalcones can bind to the active site of the COX-2 enzyme, interacting with key residues such as Arg120 and Tyr355. cmu.ac.thresearchgate.net These interactions are vital for the inhibition of the enzyme's activity. The presence of the chlorine atom on the chalcone scaffold can influence the electronic and steric properties, potentially enhancing these interactions.

Furthermore, studies on fluoro-chalcone derivatives as cholinesterase inhibitors have highlighted the impact of fluorine substitution on inhibitory potency and selectivity. mdpi.com The position of the fluorine atom can significantly alter the binding affinity and interaction profile. mdpi.com This suggests that the 4-fluoro substitution on the second aromatic ring of this compound plays a critical role in its interaction with target enzymes.

Interactive Data Table: Binding Affinities of Chalcone Derivatives with Target Enzymes

Compound Target Enzyme Binding Affinity (kcal/mol) Key Interacting Residues
para-chlorochalcone COX-1 -7.16 Not specified
para-chlorochalcone COX-2 -8.84 Not specified
(E)-Chalcone COX-1 -7.24 Not specified
Chalcone derivative C2 AChE Not specified Not specified

This table presents data from studies on chalcone derivatives to illustrate the binding affinities and interactions with target enzymes. The data for para-chlorochalcone is from a study on prostaglandin (B15479496) synthetase inhibitors. biomedres.usbiomedres.us

Density Functional Theory (DFT) calculations are utilized to investigate the electronic structure, reactivity, and energetic properties of molecules. While not always directly applied to the entire enzyme-ligand complex due to computational cost, DFT is invaluable for understanding the intrinsic properties of the inhibitor that contribute to its biological activity. For chalcone derivatives, DFT has been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. cmu.ac.th

In a quantitative structure-activity relationship (QSAR) study of chlorochalcone derivatives as potential breast cancer inhibitors targeting the COX-2 enzyme, DFT was used to calculate descriptors such as the LUMO energy. cmu.ac.thresearchgate.net The resulting QSAR equation demonstrated a correlation between the electronic properties of the chalcones and their inhibitory activity, underscoring the importance of these parameters in the mechanism of action. cmu.ac.thresearchgate.net

Interactive Data Table: Computational Data for Chlorinated Chalcone Derivatives

Property 2-Chlorochalcone
EHOMO (eV) -9.372677
ELUMO (eV) -0.9412275

This table showcases computational data for a related chlorochalcone derivative, illustrating the types of parameters calculated using semi-empirical methods, which are related to DFT. This data provides insight into the electronic properties that can influence enzyme inhibition.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Correlating Molecular Modifications with Biological Activities

Correlating Molecular Modifications with Biological Activities

The core structure of chalcone (B49325), 1,3-diphenyl-2-propene-1-one, consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. conicet.gov.ar Modifications to this scaffold, such as the introduction of substituents, significantly impact the compound's bioactivity.

The presence and position of halogen substituents on the chalcone framework are critical determinants of biological activity. mdpi.com For instance, the introduction of a chlorine atom can enhance the antibacterial properties of chalcones. nih.gov Studies on 2'-hydroxychalcones revealed that halogen substitution on ring A increased anti-tuberculosis activity. sci-hub.se Specifically, compounds with a halogen at the 3-position showed greater potency than those with substitutions at the 2- or 4-positions. sci-hub.se

In the context of cholinesterase inhibition, the position of the chlorine atom influences both activity and selectivity. mdpi.com Para-substituted chlorochalcones have demonstrated the highest selectivity in inhibiting acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). mdpi.com Conversely, the presence of a chlorine atom at other positions on ring A has been associated with reduced activity. mdpi.com The lipophilicity of substituents on ring A is also a key factor, with more lipophilic compounds often exhibiting greater potency. sci-hub.se

The following table summarizes the impact of halogen substitutions on the biological activity of chalcone derivatives.

Substitution PositionEffect on BioactivityReference
Ring A, 3-positionIncreased anti-tuberculosis activity sci-hub.se
Ring A, para-positionHigh selectivity for AChE inhibition mdpi.com
Ring A, other positionsReduced cholinesterase inhibitory activity mdpi.com

The electronic properties of substituents, categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a significant role in modulating the bioactivity of chalcones. semanticscholar.org The push-pull effect, created by the strategic placement of donor and acceptor groups, can enhance properties like nonlinear optical (NLO) activity. researchgate.netresearchgate.netresearchgate.net

Research on various chalcone derivatives has shown that electron-donating groups on an aromatic ring can increase electron density and, consequently, antioxidant activity. semanticscholar.org In the context of cholinesterase inhibition, phenyl rings substituted with EDGs have demonstrated higher potency. mdpi.com Conversely, the introduction of electron-withdrawing groups can sometimes decrease activity. semanticscholar.org For example, in the design of new chlorochalcone (B8783882) derivatives, it was noted that modifications with electron-withdrawing groups like -F and -Cl affect lipophilicity, which in turn influences anticancer activity. researchgate.net

A study on 4'-methoxy chalcone derivatives highlighted that the third-order optical non-linearities increase with the push-pull effect from donor/acceptor substituents. researchgate.net This effect is also influenced by the strength and relative position of these groups. researchgate.net

The table below illustrates the influence of donor-acceptor groups on chalcone bioactivity.

Group TypeEffect on BioactivityReference
Electron-Donating Groups (EDGs)Increased antioxidant and cholinesterase inhibitory activity mdpi.comsemanticscholar.org
Electron-Withdrawing Groups (EWGs)Can influence anticancer activity by altering lipophilicity researchgate.net
Donor-Acceptor SubstitutionsEnhance nonlinear optical (NLO) properties researchgate.netresearchgate.netresearchgate.net

Alterations to side chains attached to the chalcone core can lead to significant changes in biological activity. nih.gov For example, in a series of tertiary amine derivatives of chlorochalcone, the nature of the tertiary amine group markedly influenced acetylcholinesterase (AChE) inhibitory activity. nih.govresearcher.life Specifically, the inhibitory potency followed the order: pyrrolidine (B122466) > piperidine (B6355638) > dimethylamine (B145610) > diethylamine. mdpi.com

The length of an alkyl amine side chain is also a critical factor. mdpi.com For simple alkyl chains like dimethylamine and diethylamine, a five-carbon spacer resulted in potent activity, whereas for cyclic chains like pyrrolidine and piperidine, a four-carbon spacer was optimal for AChE inhibition. mdpi.com Further increases in side chain length, for instance to ten methylene (B1212753) units, have been shown to decrease activity. nih.gov

The table below details the effects of side chain alterations on the biological activity of chalcone derivatives.

Side Chain AlterationEffect on BioactivityReference
Variation in tertiary amine groupMarkedly influenced AChE inhibition (pyrrolidine > piperidine > dimethylamine > diethylamine) mdpi.com
Length of alkyl amine spacerOptimal length varies with the type of amine (5-carbon for simple chains, 4-carbon for cyclic chains) mdpi.com
Increase in side chain lengthCan lead to decreased activity nih.gov

Development and Validation of QSAR Models

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are invaluable tools for predicting the activity of new compounds and for understanding the mechanistic basis of their action. mdpi.comnih.gov

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and lipophilic properties.

Commonly used descriptors in chalcone QSAR studies include:

Partial Charges: Descriptors such as those derived from the modified partial equalization of orbital electronegativity (MPEOE) are crucial for modeling highly active chalcone compounds. nih.gov A QSAR equation for predicting the breast anticancer activities of new chlorochalcones included partial charges (qC1, qC10, qC15). researchgate.netcmu.ac.th

Frontier Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. nih.govsemanticscholar.org A lower LUMO energy (ELUMO) was found to be favorable for the breast anticancer activity of chlorochalcones. researchgate.netcmu.ac.th Conversely, a high HOMO energy can contribute negatively to antibacterial activity. semanticscholar.org

Lipophilicity: Log P, a measure of a compound's lipophilicity, is a frequently used descriptor. researchgate.netcmu.ac.th It has been shown that the lipophilicity of substituents in ring A is essential for the antibacterial activity of chalcones. sci-hub.se

Other descriptors that have been identified as significant in various chalcone QSAR models include topological indices, Jurs descriptors, and molecular weight. nih.govsemanticscholar.orgjst.go.jp

The following table lists key molecular descriptors and their relevance in chalcone QSAR models.

Descriptor CategoryExample DescriptorsRelevance to BioactivityReference
ElectronicPartial Charges (qC), HOMO/LUMO energiesCrucial for modeling antimitotic, anticancer, and antibacterial activities researchgate.netnih.govcmu.ac.thsemanticscholar.org
LipophilicityLog PImportant for antibacterial and anticancer activities sci-hub.seresearchgate.netcmu.ac.th
TopologicalBCUT descriptors, Kappa2 indexSignificant for antimitotic and antibacterial activities nih.govsemanticscholar.org
Steric/GeometricJurs descriptors, Molecular weightRelevant for anti-tuberculosis and antibacterial activities semanticscholar.orgjst.go.jp

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Several statistical parameters are used for this purpose.

Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). jst.go.jp A high R² value (closer to 1.0) signifies a good fit of the model to the data. jst.go.jp For example, a QSAR model for chalcones based on a combination of topological, electrostatic, and quantum chemical descriptors yielded an R² of 0.965. nih.gov

Standard Error of Estimate (SEE): This measures the average deviation of the predicted values from the experimental values. A lower SEE indicates a more accurate model. researchgate.net

F-statistic (Fcalc/Ftable): The F-test compares the variance explained by the model to the residual variance. mdpi.com A high F-value suggests a statistically significant model. mdpi.comresearchgate.net

Predicted Residual Sum of Squares (PRESS): This is used in cross-validation to assess the predictive ability of the model. A lower PRESS value indicates better predictive power. researchgate.net

A QSAR model developed for new chlorochalcone derivatives as potential breast anticancer compounds reported the following statistical values: R² = 0.743, adjusted R² = 0.700, SEE = 0.198, Fcalc/Ftable = 6.423, and PRESS = 1.177. researchgate.net Another study on antileishmanial chalcones developed 3D-QSAR models with high-quality statistical parameters (R² = 0.73, Q² = 0.63). nih.gov

The table below presents a summary of statistical parameters used for QSAR model validation.

Statistical ParameterDescriptionDesired ValueReference
Coefficient of Determination (R²)Proportion of variance explained by the modelHigh (close to 1.0) nih.govjst.go.jp
Standard Error of Estimate (SEE)Average deviation of predicted from experimental valuesLow researchgate.net
F-statistic (Fcalc/Ftable)Ratio of model-explained variance to residual varianceHigh mdpi.comresearchgate.net
Predicted Residual Sum of Squares (PRESS)Measure of the model's predictive abilityLow researchgate.net

Prediction of Biological Activity for Novel Derivatives

The prediction of biological activity for novel derivatives of 2-Chloro-4-fluorochalcone is a key area of research, leveraging insights from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These predictive models are instrumental in designing new molecules with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to forecast the biological activities of new chlorochalcone derivatives. For instance, a QSAR study on chlorochalcone derivatives as potential breast anticancer agents against MCF-7 cells resulted in a predictive model. cmu.ac.thresearchgate.net The developed QSAR equation is as follows:

pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.thresearchgate.net

This model, which demonstrated good statistical significance with a squared correlation coefficient (R²) of 0.743 and an adjusted R² of 0.700, was used to predict the anticancer activity of new chlorochalcone derivatives. cmu.ac.thresearchgate.net The descriptors in the equation represent specific molecular properties: qC1, qC10, and qC15 are charge distributions at particular atoms, ELUMO is the energy of the lowest unoccupied molecular orbital, and Log P is the partition coefficient, indicating the molecule's lipophilicity. cmu.ac.thresearchgate.net The predictive capability of this model was demonstrated on a set of newly designed chlorochalcones, with chlorochalcone A showing the most promising predicted activity. cmu.ac.thresearchgate.net

Table 1: Predicted Anticancer Activity of Novel Chlorochalcone Derivatives

Compound Predicted pIC50 Predicted IC50 (μM)
Chlorochalcone A 2.65 2.26

Data sourced from a QSAR analysis of chlorochalcone derivatives against MCF-7 breast cancer cells. cmu.ac.thresearchgate.net

Furthermore, SAR studies guide the prediction of biological activity by identifying key structural modifications that influence efficacy. For example, the introduction of a tertiary amine side chain to the chlorochalcone scaffold has been investigated for its effect on acetylcholinesterase (AChE) inhibition, an important target in Alzheimer's disease research. tandfonline.comnih.gov A study on a series of chlorochalcones with tertiary amine side chains revealed that these derivatives exhibited significantly better AChE inhibitory activity compared to their precursor compounds. nih.gov This suggests that the addition of an amino alkyl group is a promising strategy for designing novel and potent AChE inhibitors based on the this compound structure.

Table 2: AChE Inhibitory Activity of Tertiary Amine Substituted Chlorochalcones

Compound R Group IC50 (μmol/L)
3a -H >500
4i -CH2CH2-N(CH3)2 0.91
4j -CH2CH2-N(C2H5)2 0.81
4k -CH2CH2-N(piperidine) 0.28
4l -CH2CH2-N(pyrrolidine) 0.17

Data indicates that the introduction of a tertiary amine side chain significantly enhances the inhibitory activity against AChE compared to the parent hydroxy chlorochalcone (3a). nih.gov

In a similar vein, research on 4'-fluoro-2'-hydroxychalcone derivatives and their corresponding dihydropyrazole analogs has shown a correlation in their antioxidant, anti-inflammatory, and analgesic activities. nih.gov This finding implies that the biological activity of novel dihydropyrazole derivatives can be predicted based on the activity of the parent chalcone, providing a valuable tool for the design of new anti-inflammatory and analgesic agents. nih.gov The study highlighted that dimethoxychalcone 5a and its dihydropyrazole derivative 6a were the most potent antioxidants, while monomethoxychalcone 5d and its dihydropyrazole derivative 6d exhibited the highest analgesic and anti-inflammatory effects. nih.gov This correlation underscores the predictive power of SAR in guiding the synthesis of new derivatives with desired biological profiles.

Pharmacological and Biological Research on 2 Chloro 4 Fluorochalcone Derivatives

Anticancer Activity

Derivatives of 2-Chloro-4-fluorochalcone have emerged as a significant area of interest in oncological research due to their diverse and potent anticancer properties. These synthetic compounds leverage the basic chalcone (B49325) scaffold—a 1,3-diaryl-2-propen-1-one structure—which is a precursor to naturally occurring flavonoids and isoflavonoids. researchgate.net The introduction of halogen atoms like chlorine and fluorine into the chalcone structure is a strategic modification aimed at enhancing biological activity. semanticscholar.org Research has demonstrated that these derivatives exert their antitumor effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), inhibition of cancer cell growth, modulation of critical cell signaling pathways, and prevention of tumor spread. researchgate.netresearchgate.net

Mechanism of Apoptosis Induction (Mitochondrial, Caspase Pathways)

A primary mechanism by which this compound derivatives exhibit anticancer effects is through the induction of apoptosis, a form of programmed cell death essential for eliminating malignant cells. researchgate.netresearchgate.net Studies on various chlorinated and fluorinated chalcones confirm their ability to trigger this cellular suicide pathway. The process is often initiated via the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane. ingentaconnect.commdpi.com This disruption of mitochondrial function is a critical step that leads to the release of pro-apoptotic factors into the cell's cytoplasm. ingentaconnect.com

Following mitochondrial dysfunction, the activation of a cascade of enzymes known as caspases occurs. Research has shown that specific chalcone derivatives can activate key executioner caspases, such as caspase-3 and caspase-9, as well as initiator caspase-8. mdpi.comnih.gov The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway, while caspase-8 activation points to the involvement of the extrinsic (death receptor) pathway. mdpi.com For instance, certain sulfonamide-based chalcone derivatives were found to depolarize the mitochondrial membrane and subsequently activate both caspase-8 and caspase-9 in gastric adenocarcinoma cells. mdpi.com This dual activation highlights the comprehensive ability of these compounds to engage multiple apoptotic routes to ensure the effective elimination of cancer cells.

Inhibition of Cell Proliferation and Viability

Derivatives of this compound demonstrate high antiproliferative activity, effectively suppressing the growth and viability of cancer cells. researchgate.netingentaconnect.com The cytotoxic effects of these compounds have been observed to be concentration-dependent, meaning that as the concentration of the chalcone derivative increases, its ability to inhibit cell proliferation becomes more potent. researchgate.net This dose-dependent inhibition is a hallmark of effective chemotherapeutic agents.

Chlorinated chalcones, in particular, have been shown to possess strong antiproliferative properties, primarily by inducing apoptosis with minimal impact on the cell cycle progression itself. ingentaconnect.com This suggests that their main therapeutic action is to trigger cell death rather than simply halting cell division. The efficacy of these compounds has been demonstrated across a variety of cancer cell lines, indicating a broad spectrum of activity. For example, one study found that an amino chalcone derivative containing a 4-fluoro-phenyl group was the most active among the tested compounds in suppressing the proliferation of HeLa and T47D cancer cells. researchgate.net

Modulation of Key Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, p53, Bcl-2, TRAIL, CDC25B)

The anticancer efficacy of this compound derivatives is rooted in their ability to modulate numerous intracellular signaling pathways that are frequently deregulated in cancer.

PI3K/Akt and MAPK/ERK Pathways: The PI3K/Akt and MAPK/ERK signaling cascades are crucial for cell survival, proliferation, and differentiation, and their aberrant activation is common in many cancers. nih.govresearchgate.netnih.gov Certain chalcone derivatives have been designed to inhibit these pathways. For example, novel pyrazolinone chalcones have been shown to suppress cancer cell proliferation and metastasis by inhibiting PI3K/Akt and downstream ERK1/2 proteins. nih.gov Similarly, 1,2,3-triazole chalcone derivatives have been developed as dual inhibitors of the PI3K/Akt/mTOR signaling pathway, demonstrating potent anticancer activity. researchgate.net

p53 and Bcl-2 Family: The p53 tumor suppressor protein and the Bcl-2 family of proteins are central regulators of apoptosis. nih.gov Chalcone derivatives can activate the p53 pathway, leading to cell cycle arrest and apoptosis. mdpi.com They have been shown to increase the expression levels of p53 and the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This modulation shifts the cellular balance in favor of cell death. Some chlorothiophene-based chalcones have been investigated for their ability to disrupt the interaction between p53 and its inhibitor MDM2, as well as to interact with Bcl-2, thereby promoting apoptosis. mdpi.com

TRAIL Pathway: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a molecule that can selectively induce apoptosis in cancer cells. Research has shown that certain chalcones can enhance the sensitivity of cancer cells to TRAIL-induced apoptosis, making the treatment more effective. nih.gov

CDC25B Phosphatase: Cell Division Cycle 25B (CDC25B) is a phosphatase enzyme that plays a critical role in controlling the cell cycle and is often overexpressed in various human cancers. ingentaconnect.comlatakia-univ.edu.sy Several chalcone derivatives, including 2,4-dihydroxychalcones and 2'-hydroxy-4'-isoprenyloxychalcones, have been identified as potent, reversible, and competitive inhibitors of CDC25B. ingentaconnect.comlatakia-univ.edu.sy By inhibiting this key enzyme, these compounds can halt cell cycle progression and suppress tumor growth. latakia-univ.edu.sy

Anti-Angiogenic and Anti-Metastatic Effects

The ability of a tumor to grow and spread to other parts of the body depends on angiogenesis (the formation of new blood vessels) and metastasis (the invasion of other tissues). Chalcone derivatives have shown potential in inhibiting both of these critical processes.

Specifically, α-fluorinated chalcones have been identified as potent agents with significant anti-angiogenic properties. nih.gov In laboratory studies, these compounds were found to inhibit the tube formation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs), which are key events in angiogenesis. nih.gov The mechanism behind this effect is linked to their ability to act as Vascular Disrupting Agents (VDAs), which can cause a rapid and selective shutdown of blood flow within solid tumors, starving them of oxygen and nutrients. nih.gov

Furthermore, these derivatives have demonstrated the ability to reduce cancer cell metastasis. By interfering with the cellular machinery required for cell migration and invasion, these compounds can help prevent the spread of cancer from the primary tumor to distant sites. nih.gov

Cytotoxicity against Specific Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines, demonstrating significant and often selective activity. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Studies have consistently shown that chalcones containing chlorine and fluorine substituents exhibit potent cytotoxicity. For instance, a series of 1,3-diphenylprop-2-en-1-one chalcones were tested against human hepatocarcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines, with results indicating that the MCF-7 line was generally the most sensitive to these compounds. latakia-univ.edu.sy Chlorochalcones, derivatives of 2′-hydroxychalcone, have also shown high antiproliferative activity against breast cancer cells (MCF-7). ingentaconnect.com

Furthermore, sulfonamide-based chalcone derivatives displayed notable anticancer effects on cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma cells, with IC50 values in the low microgram per milliliter range. mdpi.com Other research has documented the efficacy of various chalcone derivatives against colon cancer (HCT116) and liver cancer (HepG2) cell lines. mdpi.com

The table below summarizes the cytotoxic activity of selected chalcone derivatives against various cancer cell lines as reported in the literature.

Compound/Derivative TypeCancer Cell LineIC50 ValueReference
(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneHeLa27.5 µg/mL researchgate.net
Sulfonamide-Chalcone Derivative 5HL-601.57 µg/mL mdpi.com
Sulfonamide-Chalcone Derivative 7HL-601.25 µg/mL mdpi.com
Thiazole Derivative CP1HCT1164.7 µg/mL mdpi.com
Thiazole Derivative CP1MCF-74.8 µg/mL mdpi.com
Thiazole Derivative CP1HepG211 µg/mL mdpi.com
Fluorinated chalconoid 2aHepG267.51 µM
1,3-diphenylprop-2-en-1-one chalconesA549, HepG2, MCF-7Cytotoxicity demonstrated latakia-univ.edu.sy
Chlorinated 2'-hydroxychalcone (B22705) derivativesMCF-7High antiproliferative activity ingentaconnect.com

Note: Direct IC50 values for a single "this compound" compound are not consistently available across a wide range of cell lines in the provided context. The table reflects data for structurally related fluorinated and chlorinated chalcone derivatives.

Antimicrobial Activity

In addition to their anticancer properties, chalcone derivatives containing chlorine and fluorine atoms exhibit significant antimicrobial activity against a spectrum of pathogenic microorganisms. The presence and position of the halogen substituent on the aromatic rings of the chalcone backbone have been shown to directly influence the compound's effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov

Research has demonstrated that these compounds can serve as broad-spectrum antibacterial agents. For example, a series of chlorinated chalcones showed activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The location of the chlorine atom was found to be critical; for instance, substitutions at the 4-position on one ring and the 4'-position on the other resulted in the most active compounds against P. aeruginosa. nih.gov

Similarly, newly synthesized fluorinated chalcones were evaluated against a panel of pathogenic bacteria and showed broad-spectrum activity against eight different pathogens. researchgate.net Certain derivatives were particularly potent, with zones of inhibition ranging from 23 to 28 mm and Minimum Inhibitory Concentrations (MIC) between 25 and 50 µg/mL. researchgate.net However, not all derivatives show high potency; some sulfonamide-based chalcones were found to have high MIC values (>500 µg/mL), indicating weak antibacterial activity against the tested strains. mdpi.com Other studies have confirmed the activity of chlorinated chalcones and their glycosides against bacteria like E. coli and S. aureus, as well as the yeast Candida albicans.

The table below presents findings on the antimicrobial activity of various halogenated chalcone derivatives against specific microbial strains.

Compound/Derivative TypeMicrobial StrainActivity MeasurementResultReference
Fluorinated Chalcone Derivative (4)Gram-positive & Gram-negative bacteriaZone of Inhibition23 - 28 mm researchgate.net
Fluorinated Chalcone Derivative (5)Gram-positive & Gram-negative bacteriaZone of Inhibition23 - 28 mm researchgate.net
Fluorinated Chalcone Derivative (8)Gram-positive & Gram-negative bacteriaZone of Inhibition23 - 28 mm researchgate.net
Fluorinated Chalcone Derivatives (4, 5, 8)Gram-positive & Gram-negative bacteriaMIC25 - 50 µg/mL researchgate.net
Chlorinated ChalconesE. coli, P. aeruginosa, S. aureusZone of InhibitionActivity comparable to sulfanilamide nih.gov
Chlorinated Chalcones & GlycosidesE. coli, S. aureus, C. albicansGrowth InhibitionSignificant inhibition observed
Sulfonamide-Chalcone Derivatives (4-8)Various bacterial strainsMIC>500 µg/mL mdpi.com
Brominated/Chlorinated Pyrazine ChalconesStaphylococcus spp.MIC15.6 - 125 µM semanticscholar.org

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans)

Derivatives of this compound have demonstrated notable antibacterial properties. Studies on halogenated chalcones reveal that 2-chloro derivatives exhibit significant inhibitory effects, particularly against Staphylococcus species. researchgate.net More specifically, derivatives of 4-fluoro-2-hydroxychalcone have been synthesized and evaluated against a panel of both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net

Research has shown that these compounds possess a broad spectrum of activity. researchgate.net For instance, certain fluorinated chalcone derivatives showed remarkable activity against Methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 µg/mL. researchgate.net One derivative also exhibited good activity against P. aeruginosa with an MIC of 50 µg/mL. researchgate.net The antibacterial potential of chalcones against S. aureus is a significant area of research, as this bacterium is known for its ability to develop resistance to a wide variety of drugs. nih.gov Similarly, studies on chlorinated pyrazine-based chalcones have registered activity against various strains of Staphylococcus and Enterococcus faecium. nih.gov

Antibacterial Activity of Fluorinated Chalcone Derivatives

Minimum Inhibitory Concentration (MIC) of selected 4-fluoro-2-hydroxychalcone derivatives against various bacterial strains.

Bacterial StrainCompound 4 MIC (µg/mL)Compound 5 MIC (µg/mL)Compound 8 MIC (µg/mL)
Methicillin-resistant S. aureus (MRSA)255025
Vancomycin-resistant enterococci---
S. aureus505050
S. pyrogenes505050
E. faecalis505050
E. coli505050
P. aeruginosa--50
Data sourced from research on 4-fluoro-2-hydroxychalcone derivatives. researchgate.net A '-' indicates data was not reported or activity was not significant.

Antifungal Efficacy (e.g., Candida albicans, M. gypseum)

The antifungal potential of chalcone derivatives has been extensively investigated. The presence of a reactive α,β-unsaturated keto group is believed to be crucial for their biological activity. nih.gov In antifungal assays against various fungal strains, specific chalcone derivatives have shown promising results. For example, a 4-chloro derivative of a chalcone demonstrated antifungal activity superior to the standard drug ketoconazole against the dermatophyte Microsporum gypseum. nih.gov However, in the same study, none of the tested compounds showed activity against Candida albicans. nih.gov

Conversely, other studies focusing on different chalcone scaffolds, such as 2,4-dihydroxychalcones, have shown efficient inhibition of oral isolates of Candida albicans. scielo.org.co One such derivative was found to be fungicidal at a concentration of 15.6 µg/mL. scielo.org.co Research into related compounds like 2-chloro-N-phenylacetamide also confirms activity against fluconazole-resistant C. albicans, inhibiting both planktonic cells and biofilms. scielo.brnih.govscielo.br This suggests that the specific substitutions on the chalcone rings are critical in determining the spectrum of antifungal activity.

Antifungal Activity of a 4-Chloro Chalcone Derivative

Comparison of the zone of inhibition for a chalcone derivative and a standard antifungal agent.

CompoundZone of Inhibition against M. gypseum (mm)
4-chloro derivative20
Ketoconazole (Standard)18
Data adapted from studies on 2-arylidene-3, 4-dihydronaphthalen-1(2H)-ones. nih.gov

Antiviral, Antileishmanial, Antimalarial, Antiprotozoal, Antitubercular, Anti-filarial Potential

The broad biological profile of the chalcone family includes a range of other antimicrobial activities. Chalcones have been investigated for their antimalarial, antileishmanial, and antiviral properties. nih.gov The core structure of chalcones is a versatile template for developing new therapeutic agents. For example, trifluoromethyl methoxy chalcone has been evaluated as an excellent antimalarial compound. researchgate.net

Furthermore, research into related heterocyclic compounds has shown the importance of the chloro-substituent for activity. A series of 7-chloroquinoline derivatives were synthesized and screened for antimalarial and antileishmanial activity, demonstrating a potential leishmanicidal effect against Leishmania mexicana. nih.gov While these findings are for the broader class of chalcones and related chlorinated compounds, they underscore the potential of this compound derivatives as candidates for further investigation in these therapeutic areas.

Proposed Mechanisms of Action (e.g., Cell Membrane Disruption, Enzymatic Pathway Inhibition, Radical Mechanisms)

The mechanism of antimicrobial action for chalcones is multifaceted. The α,β-unsaturated carbonyl system present in the chalcone scaffold is a key feature responsible for their biological activities. nih.govnih.gov This reactive group can interact with biological nucleophiles, such as sulfhydryl groups in amino acids like cysteine, which are essential components of many enzymes. This interaction can lead to the inhibition of critical enzymatic pathways necessary for microbial survival.

Another proposed mechanism involves the disruption of the bacterial electron transport chain. Studies on related ferrocenyl chalcones suggest they may block bacterial dehydrogenases involved in respiration, thereby interrupting energy production and cell growth. staffs.ac.uk For antifungal activity, one mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption; however, this is not universal for all chlorinated derivatives. scielo.br For some chlorinated compounds, the mechanism remains to be fully established, indicating that they may act via novel pathways. nih.gov

Anti-inflammatory Activity

Chalcone derivatives, including those with fluorine and chlorine substitutions, are recognized for their potent anti-inflammatory properties. mdpi.comresearchgate.netnih.gov This activity is often attributed to their ability to interfere with key pathways in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Synthesis)

A primary mechanism for the anti-inflammatory effect of fluorinated chalcones is the inhibition of nitric oxide (NO) production. researchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. nih.gov Several synthetic chalcone derivatives have been reported to potently inhibit iNOS-catalyzed NO production in macrophage cell lines. nih.govresearchgate.net

Studies on dimethoxy- and trimethoxychalcone derivatives with various patterns of fluorination have demonstrated significant inhibition of NO production. researchgate.netnih.gov For example, a 4-fluoro-3′,4′,5′-trimethoxychalcone was identified as a particularly potent inhibitor, with an IC50 value of 0.03 µM. researchgate.net The inhibition of NO production by these fluorinated chalcones in macrophages is suggested to occur at the level of enzyme expression rather than by direct action on the enzyme itself. researchgate.netnih.gov

Inhibition of Nitric Oxide Production by Fluorinated Chalcones

IC50 values for selected fluorinated chalcone derivatives on nitrite formation in LPS-stimulated macrophages.

CompoundIC50 (µM)
4-fluoro-3′,4′,5′-trimethoxychalcone0.03
4-fluoro-2′,5′-dimethoxychalcone0.17
2-fluoro-3′,4′,5′-trimethoxychalcone0.20
2-fluoro-2′,5′-dimethoxychalcone0.21
Data sourced from a study on the synthesis and effect of fluorinated chalcone derivatives on nitric oxide production. researchgate.net

Modulation of Inflammatory Enzymes (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Beyond inhibiting NO production, this compound derivatives can modulate the activity and expression of key pro-inflammatory enzymes. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical enzymes in the inflammatory response. nih.govmdpi.com Many natural and synthetic chalcones have been shown to suppress the expression of both iNOS and COX-2. nih.govnih.gov

The anti-inflammatory action of certain chalcone derivatives is achieved by down-regulating iNOS expression. nih.gov This is often mediated through the suppression of nuclear transcription factors, such as NF-κB, which are crucial for the induction of pro-inflammatory genes. nih.govnih.gov Furthermore, studies on 4'-fluoro-2'-hydroxychalcones have evaluated their selective inhibition of COX enzymes. nih.gov This modulation of inflammatory enzymes highlights the potential of these compounds as leads for developing new anti-inflammatory agents. nih.gov

Impact on Cellular Pathways (e.g., IκB-α degradation, NF-κB activation)

Derivatives of this compound have been investigated for their influence on critical cellular inflammatory pathways, particularly the nuclear factor-kappa B (NF-κB) signaling cascade. The activation of NF-κB is a key event in the inflammatory response, and it is normally held in an inactive state in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Research has shown that certain chloro-substituted chalcone derivatives can interfere with this process. For instance, studies on compounds like 2′,5′-dihydroxy-4-chloro-dihydrochalcone demonstrated a significant inhibitory effect on the LPS-induced degradation of IκB-α. nih.gov This action prevents the release and subsequent nuclear translocation of NF-κB. nih.gov Similarly, other derivatives such as 2′,5′-Dipropoxy-4-chlorochalcone have also been noted for their ability to inhibit NF-κB activation. sci-hub.se By blocking these key steps, these chalcone derivatives can effectively suppress the expression of NF-κB target genes that drive inflammatory responses and tumor progression. sci-hub.sescience.gov Some pyran-fused chalcones have also been shown to impede the NF-κB signaling pathway. mdpi.com

Enzyme Inhibition Studies

Derivatives of this compound are subjects of extensive research for their ability to inhibit various enzymes implicated in a range of diseases. The unique structural features conferred by the chloro and fluoro substituents on the chalcone scaffold often lead to potent and sometimes selective inhibitory activities.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease. tandfonline.comnih.gov Several derivatives of chlorochalcones have been synthesized and evaluated for their AChE and butyrylcholinesterase (BuChE) inhibitory potential.

Studies have revealed that amino alkyl substituted chlorochalcones exhibit significantly better inhibitory activities against AChE compared to their precursor compounds. nih.gov For example, a series of tertiary amine derivatives of chlorochalcone (B8783882) demonstrated moderate to potent inhibitory activity against AChE, with some compounds showing high selectivity for AChE over BuChE. tandfonline.com One notable derivative, a para-substituted chlorochalcone with a piperidine (B6355638) moiety (referred to as compound 4l in a study), displayed an exceptionally low IC₅₀ value of 0.17 µM against AChE and a selectivity of over 667-fold for AChE compared to BuChE. tandfonline.comnih.govsemanticscholar.org Another compound, 4'-amino-2-chlorochalcone, also showed potent AChE inhibitory activity. researchgate.net These findings highlight the importance of the chlorine substitution and the nature of the amine group in determining the inhibitory potency and selectivity. tandfonline.com

Inhibition of Cholinesterases by Chlorochalcone Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Selectivity (AChE/BuChE)Reference
4'-Hydroxy-3-[4-(pyrrolidin-1-yl)butoxy]-4-chlorochalcone (4k)AChE0.28> 357 nih.gov
4'-Hydroxy-3-[4-(piperidin-1-yl)butoxy]-4-chlorochalcone (4l)AChE0.17667.2 tandfonline.comnih.gov
4'-Hydroxy-3-[4-(piperidin-1-yl)butoxy]-4-chlorochalcone (4l)BuChE113.43N/A nih.gov
4'-amino-2-chlorochalconeAChE36.10N/A researchgate.net
2'-hydroxychalcone derivative (4c)AChE3.3>30:1 researchgate.net

Human Carbonic Anhydrase (hCA I and II) Inhibition

Human carbonic anhydrase (hCA) isoforms I and II are significant targets for drugs treating conditions like glaucoma and epilepsy. idhealthscience.comtandfonline.com Chalcones, including those with halogen substitutions, have been identified as potent inhibitors of these enzymes.

A study on poly-methoxylated chalcones revealed that a derivative featuring a 4-fluorophenyl group was a highly effective inhibitor of the cytosolic isoform hCA I, with a Kᵢ value of 8.75 nM. dergipark.org.trdergipark.org.tr The same compound also inhibited hCA II with a Kᵢ value of 11.47 nM. dergipark.org.tr Further research on chalcone-imide derivatives showed effective inhibition against both hCA I and hCA II, with Kᵢ values in the nanomolar range, demonstrating inhibitory profiles more potent than the clinically used drug acetazolamide. researchgate.netcumhuriyet.edu.tr The flexible structure of chalcones allows them to bind effectively to the active sites of these enzymes. idhealthscience.comresearchgate.net

Inhibition of Human Carbonic Anhydrases by Halogenated Chalcone Derivatives

CompoundTarget EnzymeKᵢ (nM)Reference
(E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-onehCA I8.75 ± 0.64 dergipark.org.trdergipark.org.tr
(E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-onehCA II11.47 ± 3.31 dergipark.org.tr
Chalcone-imide derivative (p-chloro substituted)hCA I426.47 - 699.58 researchgate.netcumhuriyet.edu.tr
Chalcone-imide derivative (p-chloro substituted)hCA II214.92 - 532.21 researchgate.netcumhuriyet.edu.tr
Sulfonamide-chalcone hybridshCA I & II9.88 - 55.43 nih.gov

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Amylase, α-Glucosidase)

Inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govsemanticscholar.org Chalcone derivatives, including those with chloro and fluoro substitutions, have shown significant potential as inhibitors of these enzymes. researchgate.netnih.gov

Research on 5-styryl-2-aminochalcone hybrids, which incorporated fluorine substitutions on the B-ring, identified potent inhibitors. nih.gov The compound 2′-amino-5′-styryl-4-fluorochalcone was found to be a particularly effective inhibitor of both α-amylase (IC₅₀ = 1.6 µM) and α-glucosidase (IC₅₀ = 5.1 µM). nih.govsemanticscholar.org Another study highlighted that a 2′-amino-5′-(4-chlorostyryl)-4-fluorochalcone derivative also exhibited strong inhibition against α-amylase with an IC₅₀ value of 1.7 µM. semanticscholar.org The position of the fluorine atom and the presence of other substituents on the chalcone framework significantly influence the inhibitory activity against these carbohydrate-hydrolyzing enzymes. nih.gov

Inhibition of Carbohydrate-Hydrolyzing Enzymes by Chloro- and Fluoro-Substituted Chalcones

CompoundTarget EnzymeIC₅₀ (µM)Reference
2′-Amino-5′-styryl-4-fluorochalcone (3e)α-Amylase1.6 ± 0.52 nih.govsemanticscholar.org
2′-Amino-5′-styryl-4-fluorochalcone (3e)α-Glucosidase5.1 ± 0.61 nih.gov
2′-Amino-5′-(4-chlorostyryl)-4-fluorochalcone (3g)α-Amylase1.7 ± 0.25 semanticscholar.org
2′-Amino-5′-(4-chlorostyryl)-3-fluorochalcone (3c)α-Amylase2.5 semanticscholar.org
2′-Amino-5′-(4-fluorostyryl)-4-fluorochalcone (3f)α-Glucosidase6.9 ± 0.37 nih.gov

Enzyme Kinetics and Inhibition Types

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies on various this compound derivatives have revealed different modes of action depending on the target enzyme and the specific structure of the inhibitor.

For cholinesterase inhibition, kinetic analysis of a potent tertiary amine derivative of chlorochalcone showed a mixed-type inhibition of AChE. semanticscholar.org This suggests the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. tandfonline.comnih.gov Molecular docking studies have supported this dual-binding hypothesis. researchgate.net

In the case of carbohydrate-hydrolyzing enzymes, kinetic studies have also been performed. For example, some bis-chalcones were identified as non-competitive inhibitors of α-glucosidase. semanticscholar.org Other natural chalcones have been shown to be competitive inhibitors of both α-glucosidase and α-amylase. nih.gov Kinetic analyses of the most active 5-styryl-2-aminochalcone derivatives against α-glucosidase and α-amylase have also been undertaken to elucidate their specific inhibition mechanisms. semanticscholar.org

Neuroprotective and Neurological Activities

Chalcones bearing halogen substituents are being explored for their potential in treating neurodegenerative disorders. nih.gov The introduction of fluorine and chlorine atoms can enhance properties like metabolic stability and blood-brain barrier (BBB) permeability, which are critical for drugs targeting the central nervous system. mdpi.comscilit.com

Studies on trimethoxylated halogenated chalcones, including chloro- and fluoro-substituted analogs, have shown they possess high BBB permeability in artificial membrane assays. nih.gov These compounds are being investigated as multi-target ligands for neurological conditions. nih.gov The neuroprotective potential of fluorinated chalcones is an active area of research. mdpi.comscilit.com Furthermore, the broader class of chalcones has been implicated in mechanisms relevant to Alzheimer's disease, such as the inhibition of Aβ peptide aggregation and the reduction of tau protein aggregation, which leads to the formation of neurofibrillary tangles. nih.gov Certain hydroxylated chalcones have demonstrated neuroprotection against Aβ-induced neurotoxicity. nih.gov

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Amyloid Plaque Aggregation)

The aggregation of amyloid-beta (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's disease (AD). researchgate.net Chalcone derivatives have emerged as promising candidates for inhibiting this process. The core strategy involves designing molecules that can interfere with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils. nih.gov Research into chalcone-based compounds has shown their potential to act as Aβ aggregation inhibitors, with some derivatives also possessing the ability to disaggregate pre-formed Aβ fibrils. nih.gov

Studies on various chalcone derivatives have demonstrated significant inhibitory effects on Aβ aggregation. For instance, a series of 2-hydroxyl-4-benzyloxy chalcone derivatives were evaluated for their anti-AD activities. nih.gov One particular compound from this series showed an exceptional ability to inhibit self-induced Aβ₁₋₄₂ aggregation by 90.8% and Cu²⁺-induced Aβ₁₋₄₂ aggregation by 93.4% at a concentration of 25 μM. nih.gov This highlights the therapeutic potential of the chalcone scaffold in targeting the amyloid cascade central to AD pathology. nih.govnih.gov The hydrophobic nature of the chalcone structure is believed to play a role in its interaction with the hydrophobic segments of Aβ peptides, which are crucial for the aggregation process. nih.gov

Inhibition of Aβ₁₋₄₂ Aggregation by a Chalcone Derivative
Compound TypeAggregation TypeConcentration (μM)Inhibition Rate (%)Source
2-hydroxyl-4-benzyloxy chalcone derivative (11d)Self-induced2590.8 nih.gov
2-hydroxyl-4-benzyloxy chalcone derivative (11d)Cu²⁺-induced2593.4 nih.gov

Interaction with Neurotransmitter Receptors and Ion Channels

The neuropharmacological effects of chalcones are not limited to Aβ aggregation. Research has also explored their interactions with key neurotransmitter systems. A study involving a series of simple chalcone derivatives assessed their ability to bind to various receptors, including the benzodiazepine binding site of the GABA-A receptor and the serotonin 5-HT₁A receptor. nih.gov This line of inquiry is crucial as these receptors are well-established targets for drugs treating anxiety and depression. nih.govmdpi.com The findings suggest that the chalcone scaffold can be modified to interact with specific central nervous system receptors, opening avenues for the development of novel psychotropic agents.

Anxiolytic, Antidepressant, and Analgesic Effects

Building on their interactions with neurotransmitter systems, various chalcone derivatives have been evaluated for their behavioral effects in preclinical models. nih.gov Studies have demonstrated that specific chalcones can exert anxiolytic-like, antidepressant-like, and antinociceptive (analgesic) activities. nih.govnih.gov

For example, 5'-methyl-2'-hydroxychalcone was found to produce anxiolytic-like effects, while the parent chalcone nucleus showed antidepressant-like activity. nih.gov Furthermore, a novel derivative, 5'-methyl-2'-hydroxy-3'-nitrochalcone, exhibited significant analgesic properties. nih.gov In another study, a series of 2,4-dihydroxychalcone derivatives were synthesized and tested for antidepressant effects, with two compounds significantly reducing immobility time in the forced swimming test, a common behavioral assay for screening antidepressant drugs. researchgate.net These findings underscore the potential of chalcone derivatives as lead compounds for developing new treatments for anxiety, depression, and pain. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases, including neurodegenerative disorders. nih.gov Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure, particularly the presence of hydroxyl groups and the α,β-unsaturated keto group that can participate in radical scavenging. sciensage.inforesearchgate.net

Free Radical Scavenging Activity (e.g., DPPH)

A common method to evaluate the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comnih.gov In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. nih.gov Numerous studies have demonstrated the DPPH radical scavenging capabilities of various chalcone derivatives. sciensage.infoelsevierpure.comgsconlinepress.com

The scavenging activity is highly dependent on the substitution pattern on the aromatic rings of the chalcone molecule. researchgate.net For instance, one study found that a specific chalcone derivative (Chana 30) exhibited a high free radical scavenging activity of 90.7% in the DPPH assay. nih.gov Another study reported that (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one showed very good antioxidant activity with an IC₅₀ value of 3.39 µg/mL, which was close to that of the standard antioxidant, ascorbic acid (IC₅₀ of 2.17 µg/mL). gsconlinepress.com However, other research has noted that some chalcone derivatives, particularly those lacking hydroxyl groups, may exhibit limited capacity to scavenge free radicals. nih.gov

DPPH Radical Scavenging Activity of Selected Chalcone Derivatives
CompoundActivity MeasurementResultReference StandardSource
Chana 30% Scavenging90.7%Not specified nih.gov
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneIC₅₀ (µg/mL)3.39Ascorbic Acid (2.17) gsconlinepress.com
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-oneIC₅₀ (µg/mL)6.89Ascorbic Acid (2.17) gsconlinepress.com
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-oneIC₅₀ (µg/mL)8.22Ascorbic Acid (2.17) gsconlinepress.com

Protection Against Oxidative Stress

Beyond direct radical scavenging, chalcone derivatives have been shown to protect cells from damage induced by oxidative stress. nih.gov In the context of Alzheimer's disease, Aβ-peptide-induced oxidative stress is a key factor in its pathophysiology. nih.gov Research has demonstrated that chalcone derivatives can protect against Aβ-induced neural cell injury in vitro. nih.gov Furthermore, a chalcone derivative that showed high free-radical scavenging activity also reduced learning and memory deficits in an in vivo model where Aβ₁₋₄₂ peptide was injected into mice, suggesting a tangible neuroprotective effect linked to its antioxidant properties. nih.gov

Future Directions and Therapeutic Potential

Further Development as Lead Compounds for Drug Discovery

The core structure of 2-Chloro-4-fluorochalcone presents a promising template for the development of novel therapeutic agents. The presence of halogen atoms like chlorine and fluorine can significantly enhance the biological activity of chalcone (B49325) derivatives. nih.govnih.govnih.gov Research into various substituted chalcones has demonstrated their potential to serve as lead compounds in drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.gov

The development of this compound as a lead compound involves several key strategies:

Structural Modification: Medicinal chemists can systematically modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. This can involve the introduction of different functional groups on the aromatic rings to optimize interactions with biological targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR is crucial for understanding how chemical structure influences biological activity. By synthesizing and evaluating a series of analogs of this compound, researchers can identify the key structural features required for its therapeutic effects. nih.gov

Target Identification and Validation: A critical step in lead compound development is the identification and validation of the specific molecular targets through which this compound exerts its pharmacological effects. This knowledge allows for more rational drug design and a deeper understanding of its mechanism of action.

The journey from a promising lead compound to a clinically approved drug is a complex and lengthy process that requires extensive optimization and preclinical testing. nih.govnih.gov

Exploration of Multi-Targeted Pharmacological Profiles

One of the most intriguing aspects of chalcone derivatives is their ability to interact with multiple biological targets, a characteristic that is highly desirable for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov this compound is no exception, and its future development will likely focus on elucidating and harnessing its multi-targeted pharmacological profile.

Chalcones have been shown to modulate various signaling pathways and inhibit the activity of multiple enzymes. nih.govmdpi.com For instance, different chalcone derivatives have demonstrated the ability to induce apoptosis in cancer cells, inhibit inflammatory mediators, and exhibit antimicrobial activity against a range of pathogens. nih.govnih.govnih.gov The exploration of this compound's multi-targeted profile will involve comprehensive in vitro and in vivo studies to identify its various biological activities and the underlying molecular mechanisms.

Table 1: Potential Pharmacological Activities of Halogenated Chalcones

Pharmacological ActivityPotential Molecular Targets/MechanismsReference
AnticancerInduction of apoptosis, cell cycle arrest, inhibition of angiogenesis, modulation of signaling pathways (e.g., NF-κB) nih.govnih.gov
Anti-inflammatoryInhibition of COX-1, COX-2, and TNF-α nih.govnih.gov
AntimicrobialInhibition of bacterial and fungal growth nih.govresearchgate.net

Advanced Computational and Experimental Integration for Design Optimization

The integration of advanced computational and experimental techniques is revolutionizing the field of drug discovery and design. For a molecule like this compound, this integrated approach can significantly accelerate its optimization and development. nih.gov

Computational approaches that can be applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. Molecular docking studies can help to understand the binding mode of this compound with its potential targets and guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives of this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its target over time. This can help to assess the stability of the ligand-protein complex and identify key interactions.

The predictions from these computational models can then be validated through experimental studies, creating a feedback loop that guides further design and optimization efforts. This iterative process of computational design and experimental validation is a powerful strategy for developing optimized drug candidates. nih.gov

Considerations for Preclinical and Clinical Translation

The successful translation of a promising compound like this compound from the laboratory to the clinic requires careful consideration of several preclinical and clinical factors.

Key preclinical considerations include:

Pharmacokinetics (ADME): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential. Poor pharmacokinetic properties are a major cause of drug failure in clinical trials. nih.gov

Toxicity and Safety Profile: Extensive toxicological studies are necessary to ensure the safety of the compound. This includes evaluating its potential for cytotoxicity, genotoxicity, and other adverse effects. nih.gov

In Vivo Efficacy: The therapeutic efficacy of this compound must be demonstrated in relevant animal models of the target disease. nih.gov

Table 2: Key Stages in Preclinical and Clinical Development

Development StageKey ObjectivesReference
PreclinicalLead optimization, ADME/Tox studies, in vivo efficacy in animal models biospace.combiospace.com
Clinical Phase IEvaluate safety, tolerability, and pharmacokinetics in a small group of healthy volunteers prnewswire.com
Clinical Phase IIAssess efficacy and further evaluate safety in a larger group of patients prnewswire.com
Clinical Phase IIIConfirm efficacy, monitor side effects, and compare to standard treatments in a large patient population prnewswire.com

The path to clinical translation is rigorous and requires a multidisciplinary approach. For this compound, a thorough understanding of its pharmacological properties, coupled with a robust preclinical data package, will be critical for its advancement as a potential therapeutic agent. Continued research and development in these key areas will ultimately determine its future role in medicine.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-fluorochalcone, and how can purity be validated?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chloro-2-fluorobenzaldehyde (a key precursor, see ) and an appropriate acetophenone derivative under basic conditions (e.g., NaOH/ethanol). Post-reaction, purification via recrystallization (using ethanol or ethyl acetate) or column chromatography is recommended. Purity validation should include:

  • HPLC (≥95% purity threshold, using a C18 column and UV detection at 254 nm).
  • Melting point analysis (compare with literature values).
  • 1H/13C NMR spectroscopy (confirm absence of unreacted aldehyde/ketone and byproducts).
  • FTIR to verify carbonyl (C=O) and aromatic C-Cl/F stretches .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • 1H and 13C NMR : Assign aromatic proton environments and confirm substitution patterns (e.g., coupling constants for chloro/fluoro groups).
  • FTIR : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹, and C-F at ~1220 cm⁻¹).
  • UV-Vis spectroscopy : Determine π→π* transitions (λmax ~300–350 nm in ethanol).
  • Mass spectrometry (EI/ESI) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents are suitable for solubility testing of this compound?

Prioritize polar aprotic solvents (DMSO, DMF) due to chalcones’ aromatic and ketone moieties. Test solubility gradients in ethanol, acetonitrile, and chloroform. Quantify via gravimetric analysis or UV-Vis calibration curves. Note: Hansen solubility parameters can predict miscibility .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Use hybrid functionals like B3-LYP/6-31G(d) to compute:

  • HOMO-LUMO gaps (predict reactivity and charge-transfer behavior).
  • Electrostatic potential maps (identify electrophilic/nucleophilic sites).
  • Vibrational frequencies (compare with experimental FTIR data; apply scaling factors from validated protocols ). Validate results against experimental UV-Vis and NMR chemical shifts. Software: Gaussian 16 or ORCA .

Q. What strategies resolve discrepancies between computational and experimental data for chalcone derivatives?

  • Methodological audit : Ensure DFT settings (e.g., solvent model, basis set) match experimental conditions (e.g., ethanol vs. gas phase).
  • Multi-method validation : Compare DFT results with MP2 or QCISD calculations for critical parameters like dipole moments.
  • Experimental replication : Re-run spectral analyses (e.g., NMR at higher field strength) to rule out instrumental errors .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Synthetic diversification : Introduce substituents (e.g., -NO2, -OCH3) at the aryl rings to modulate electronic effects.
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence-based inhibition assays.
  • Statistical modeling : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., Hammett σ) with activity data .

Q. What protocols ensure reproducibility in chalcone synthesis and characterization?

  • Detailed documentation : Follow Beilstein Journal guidelines for reporting reaction conditions (catalyst, temperature, solvent ratios) .
  • Batch-to-batch validation : Use identical HPLC columns and NMR spectrometers across studies.
  • Reference standards : Cross-check with commercially available chalcones (e.g., NIST-certified compounds ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.